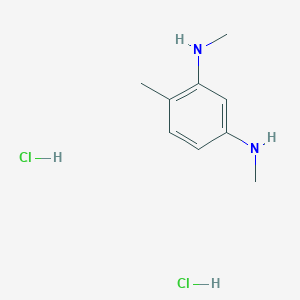
6-Bromo-3-chloro-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-chloro-2-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO and a molecular weight of 225.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring, making it a halogenated phenol derivative. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-fluorophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where phenol is treated with bromine and chlorine in the presence of a catalyst to introduce the bromine and chlorine atoms at specific positions on the aromatic ring . The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including halogenation and purification steps to ensure high purity and yield. The reaction conditions are optimized to achieve the desired substitution pattern on the phenol ring while minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-3-chloro-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be replaced by other nucleophiles under appropriate reaction conditions.
Aromatic Nucleophilic Substitution: The electron-withdrawing nature of the halogens might activate the aromatic ring for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with sodium methoxide can yield methoxy-substituted phenols.
Aplicaciones Científicas De Investigación
6-Bromo-3-chloro-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-chloro-2-fluorophenol in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic substitution reactions. In biological systems, the compound’s mechanism of action may involve interactions with cellular targets, leading to antimicrobial or cytotoxic effects .
Comparación Con Compuestos Similares
3-Bromo-2-fluorophenol: Similar structure but lacks the chlorine atom.
3-Chloro-4-fluorophenol: Similar structure but lacks the bromine atom.
3-Bromo-6-chloro-2-fluorophenylmethanol: A derivative with a hydroxymethyl group instead of a hydroxyl group.
Uniqueness: 6-Bromo-3-chloro-2-fluorophenol is unique due to the presence of three different halogen atoms on the phenol ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activities compared to other halogenated phenols .
Propiedades
IUPAC Name |
6-bromo-3-chloro-2-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUJWVZWKHKUEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)
![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)
![3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378450.png)


![1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B1378455.png)





